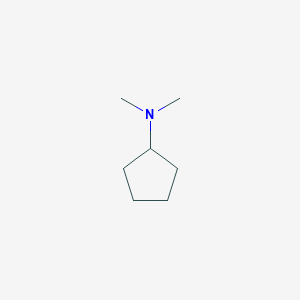

N,N-dimethylcyclopentanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylcyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-8(2)7-5-3-4-6-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFLPHRHPMEVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171886 | |

| Record name | Cyclopentanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18636-91-4 | |

| Record name | Cyclopentanamine, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018636914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dimethylcyclopentanamine and Its Analogues

Reductive Amination Strategies with Cyclopentanone (B42830) Precursors

Reductive amination, also known as reductive alkylation, is a highly efficient method for forming amines from carbonyl compounds. wikipedia.orgorganicreactions.org The process involves the initial reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. wikipedia.orgacsgcipr.org This one-pot approach is widely favored in both academic and industrial settings for its high atom economy and the frequent ability to avoid the isolation of the imine intermediate. wikipedia.orgnih.gov For the synthesis of N,N-dimethylcyclopentanamine, this strategy commences with the condensation of cyclopentanone and dimethylamine (B145610).

Catalytic Hydrogenation Protocols

Catalytic hydrogenation represents a green and cost-effective protocol for reductive amination, utilizing molecular hydrogen as the reducing agent. researchgate.net This method typically employs heterogeneous catalysts containing noble metals such as palladium, platinum, or rhodium, as well as non-noble metals like nickel. wikipedia.orgnih.gov The reaction involves mixing cyclopentanone and dimethylamine in the presence of the catalyst under a hydrogen atmosphere. The catalyst facilitates both the formation of the iminium ion intermediate and its subsequent reduction by hydrogen gas. acsgcipr.org

The choice of catalyst and reaction conditions, including temperature, pressure, and solvent, is critical to achieving high yield and selectivity. For instance, Raney nickel is a commonly used catalyst for the reductive amination of ketones. nih.gov While highly effective, catalytic hydrogenation can sometimes lead to side reactions, such as the reduction of the carbonyl group to an alcohol (cyclopentanol in this case) before amination occurs. researchgate.net Optimizing the reaction parameters is therefore essential to favor the desired reductive amination pathway.

Table 1: Catalysts in Reductive Amination

| Catalyst Type | Common Metals | Key Characteristics |

|---|---|---|

| Noble Metal | Palladium (Pd), Platinum (Pt) | High activity, mild conditions, versatile. wikipedia.orgacsgcipr.org |

Alternative Reductants in Amine Synthesis

In addition to catalytic hydrogenation, a variety of chemical hydride reagents can be employed to reduce the intermediate iminium ion. These reagents offer advantages such as milder reaction conditions and broader functional group tolerance. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com

Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone, preventing the formation of cyclopentanol as a byproduct. masterorganicchemistry.com Sodium triacetoxyborohydride is another mild and selective reagent that has gained popularity as a less toxic alternative to NaBH₃CN. wikipedia.orgmasterorganicchemistry.com

A specific and highly efficient method for the synthesis of this compound from cyclopentanone and dimethylamine utilizes Borohydride Exchange Resin (BER). This procedure, conducted in ethanol at room temperature, yields the desired product in 94% purity. koreascience.kr This method highlights the effectiveness of specialized borohydride reagents in achieving high yields for this transformation. koreascience.kr

Table 2: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Can reduce aldehydes/ketones; requires pH control. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of ketones; toxic cyanide byproduct. masterorganicchemistry.comkoreascience.kr |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, and less toxic alternative to NaBH₃CN. wikipedia.orgmasterorganicchemistry.com |

Alkylation Approaches from Cyclopentanamine

An alternative synthetic route to this compound starts with cyclopentanamine and involves the addition of two methyl groups to the nitrogen atom. This approach relies on the nucleophilicity of the amine to displace a leaving group from an alkylating agent.

Direct N-Alkylation with Methyl Halides

The direct alkylation of cyclopentanamine with a methyl halide, such as methyl iodide, is a classical method for forming C-N bonds. pressbooks.pub The reaction proceeds via a nucleophilic aliphatic substitution (Sɴ2) mechanism, where the lone pair of electrons on the nitrogen atom of cyclopentanamine attacks the electrophilic methyl group of the methyl halide, displacing the halide ion. wikipedia.org To form the tertiary amine, this process must occur twice. The initial reaction forms N-methylcyclopentanamine, which then undergoes a second alkylation to yield this compound.

Considerations of Over-Alkylation and Selectivity Control

A significant drawback of direct N-alkylation is the difficulty in controlling the extent of the reaction. masterorganicchemistry.compressbooks.pub The mono-methylated product, N-methylcyclopentanamine, is also a nucleophile and competes with the starting cyclopentanamine for the methyl halide. Furthermore, the secondary amine is often more nucleophilic than the primary amine, meaning it can react faster, leading to a mixture of products. google.com

The tertiary amine product, this compound, can also react with the methyl halide to form a quaternary ammonium (B1175870) salt, (cyclopentyl)trimethylammonium iodide. pressbooks.pubwikipedia.org This process, known as over-alkylation, is thermodynamically favorable and difficult to prevent, often resulting in a complex mixture of primary, secondary, tertiary, and quaternary amines that requires challenging purification. google.comyoutube.com While strategies such as using a large excess of the starting amine can favor mono-alkylation, selectively producing the tertiary amine without forming the quaternary salt is particularly challenging with this method. pressbooks.pub

Indirect Synthetic Pathways

To circumvent the challenges associated with direct alkylation, indirect methods have been developed. The Eschweiler-Clarke reaction is a premier example, providing a reliable route for the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines without the risk of over-alkylation. wikipedia.orgyoutube.com

This reaction utilizes a mixture of excess formic acid and formaldehyde. jk-sci.com When applied to cyclopentanamine, the reaction mechanism begins with the formation of an imine between the amine and formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield N-methylcyclopentanamine. wikipedia.org The process repeats, with the secondary amine reacting again with formaldehyde and formic acid to produce the final product, this compound. youtube.com

A key advantage of the Eschweiler-Clarke reaction is that the tertiary amine cannot form another iminium ion with formaldehyde, thus the reaction stops cleanly at the tertiary amine stage, preventing the formation of the quaternary ammonium salt. wikipedia.orgyoutube.com The loss of carbon dioxide from the formic acid reductant makes the reaction irreversible, driving it to completion. wikipedia.org This method is a robust and high-yielding alternative for the synthesis of this compound from cyclopentanamine. youtube.com

Nucleophilic Substitution Reactions via Dimethylformamide (DMF)

N,N-Dimethylformamide (DMF) is a versatile polar aprotic solvent that can also serve as a reagent, specifically as a source for a dimethylamino group in nucleophilic substitution reactions. One general, though less common, pathway to N,N-dialkyl amines involves the reaction of halogenated hydrocarbons with DMF at elevated temperatures. In the context of this compound synthesis, this would involve the reaction of a halocyclopentane (e.g., bromocyclopentane or chlorocyclopentane) with DMF.

The reaction proceeds in a closed system under pressure, at temperatures typically ranging from 150 to 190°C. In this process, DMF itself acts as the nucleophile, delivering the dimethylamino moiety to the electrophilic carbon of the cyclopentyl halide. The mechanism involves the initial formation of an intermediate iminium salt, which subsequently hydrolyzes to yield the final tertiary amine product. While this method offers the advantage of using the solvent as a reactant, yields can be variable and require high temperatures. A patent describing this general methodology for producing N,N-dimethyl amine compounds suggests that the presence of water is necessary for the reaction, which can be conducted with or without an added base. nih.gov

Functionalization of Cyclopentanone Scaffolds

A more direct and widely employed methodology for the synthesis of this compound is the functionalization of a cyclopentanone scaffold via reductive amination. This two-step, one-pot process involves the reaction of cyclopentanone with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to the target tertiary amine. This approach is highly efficient and utilizes readily available starting materials.

Key to this synthesis is the choice of reducing agent. While various reagents like sodium cyanoborohydride have been used, a particularly effective method employs a Borohydride Exchange Resin (BER). This solid-supported reducing agent offers simplified workup and high yields. In a typical procedure, cyclopentanone is treated with an excess of dimethylamine in an ethanolic solution in the presence of BER. The reaction proceeds smoothly at room temperature, providing this compound in excellent yield. One study reported a 94% yield for this specific transformation, highlighting its efficacy. chemsrc.com This method is advantageous as it avoids the use of more toxic reagents like sodium cyanoborohydride and offers high selectivity for the desired tertiary amine product. chemsrc.com

Optimization of Reaction Conditions and Yield

The efficiency and yield of synthetic routes to this compound are highly dependent on the optimization of various reaction parameters. Key factors include the choice of solvent, reaction temperature, and the nature of catalysts or reagents, all of which can influence reaction rates and product selectivity.

Influence of Solvent Systems and Temperature Gradients

The selection of a solvent system and the operational temperature are critical for optimizing the synthesis of this compound. For methods such as the reductive amination of cyclopentanone, polar protic solvents like ethanol are commonly used to facilitate the dissolution of reagents, including the dimethylamine salt and the borohydride resin. chemsrc.com The reaction is typically conducted at room temperature, which is sufficient for the reaction to proceed to completion without promoting side reactions. chemsrc.com

In contrast, methods starting from cyclopentylamine (B150401), such as the Eschweiler-Clarke reaction, utilize a different set of conditions. This reaction, which methylates primary or secondary amines using formaldehyde and formic acid, is generally performed in an aqueous solution and heated to near boiling to ensure the reaction goes to completion. The elevated temperature facilitates the formation of the intermediate iminium ion and the subsequent hydride transfer from formic acid.

The following table summarizes and compares reaction conditions for different synthetic approaches to this compound and its analogues.

| Synthetic Method | Starting Materials | Reagents | Solvent | Temperature | Yield |

| Reductive Amination | Cyclopentanone, Dimethylamine | Borohydride Exchange Resin (BER), Et3NHCl | 95% Ethanol | Room Temp. | 94% chemsrc.com |

| Eschweiler-Clarke | Cyclopentylamine | Formaldehyde, Formic Acid | Water | ~100 °C | High (General) |

| Nucleophilic Substitution | Halocyclopentane | N,N-Dimethylformamide (DMF) | DMF/Water | 150-190 °C | Variable nih.gov |

Mechanistic Aspects of Reaction Rate Enhancement

Understanding the reaction mechanism is crucial for enhancing reaction rates and optimizing yields. In the synthesis of this compound, different strategies are employed to accelerate key mechanistic steps.

For the reductive amination of cyclopentanone , the rate-limiting step is often the formation of the enamine or iminium ion intermediate. The use of a mild acid catalyst can accelerate the initial condensation between cyclopentanone and dimethylamine by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. The subsequent reduction of the C=N double bond by the hydride reagent is typically fast. The Borohydride Exchange Resin (BER) method is effective because it provides a localized source of hydride ions to efficiently reduce the iminium intermediate as it is formed. chemsrc.com

In the Eschweiler-Clarke reaction , the mechanism involves the formation of an iminium ion from the reaction of the amine with formaldehyde. This is followed by a hydride transfer from formic acid. The reaction is driven to completion by the irreversible loss of carbon dioxide gas, which is formed from the oxidation of formic acid. This gaseous byproduct shifts the equilibrium of the reaction forward, ensuring a high conversion to the final methylated amine product. The mechanism inherently prevents over-alkylation to form a quaternary ammonium salt, as a tertiary amine cannot form another iminium ion with formaldehyde under these conditions.

Mechanistic Studies on the Reactivity of N,n Dimethylcyclopentanamine

Nucleophilic Reactivity of the Tertiary Amine Moiety

The nitrogen atom in N,N-dimethylcyclopentanamine possesses a lone pair of electrons, making it a nucleophilic center capable of donating this electron pair to form a new covalent bond with an electrophile. fiveable.melibretexts.org The reactivity of this tertiary amine is governed by a combination of electronic and steric factors inherent to its molecular structure.

Elucidation of SN2 Reaction Mechanisms

This compound participates in nucleophilic substitution reactions, particularly following an SN2 (Substitution Nucleophilic Bimolecular) mechanism. geeksforgeeks.org An SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. geeksforgeeks.orgmasterorganicchemistry.com

The mechanism is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side directly opposite to the leaving group. masterorganicchemistry.comucsd.edu This trajectory is necessary because the leaving group blocks frontal approach and allows for optimal orbital overlap between the nucleophile's HOMO (Highest Occupied Molecular Orbital) and the substrate's LUMO (Lowest Unoccupied Molecular Orbital), which is the σ* antibonding orbital of the carbon-leaving group bond. ucsd.edu

This backside attack leads to a specific stereochemical outcome known as inversion of configuration at the electrophilic carbon, often called a Walden inversion. masterorganicchemistry.comucsd.edu If the electrophilic carbon is a chiral center, a reaction starting with an (R)-enantiomer will yield an (S)-enantiomer product, and vice versa. numberanalytics.com The entire process proceeds through a single, high-energy transition state in which the central carbon atom momentarily adopts a trigonal bipyramidal geometry, with partial bonds to both the incoming nucleophile and the departing leaving group. masterorganicchemistry.comnumberanalytics.com The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate, hence its bimolecular nature. geeksforgeeks.orgnumberanalytics.com

Steric and Electronic Effects on Nucleophilicity

The nucleophilic strength of this compound is a balance between electronic and steric effects.

Electronic Effects: The two methyl groups and the cyclopentyl group attached to the nitrogen are all alkyl groups. Alkyl groups are electron-donating, pushing electron density towards the nitrogen atom. fiveable.mehu.edu.jo This increased electron density enhances the nitrogen's ability to donate its lone pair, thereby increasing its intrinsic nucleophilicity. fiveable.me

Steric Effects: Steric hindrance refers to the spatial bulk around the nucleophilic center, which can impede its approach to an electrophile. libretexts.orgnumberanalytics.com In this compound, the two methyl groups and the attached cyclopentane (B165970) ring create significant steric bulk around the nitrogen atom. This steric crowding can slow down the rate of SN2 reactions compared to less hindered amines, such as primary or secondary amines, because it is more difficult for the bulky tertiary amine to access the electrophilic carbon via the required backside attack. fiveable.menumberanalytics.com Tertiary amines are generally considered the least reactive among amine types in SN2 reactions due to this significant steric hindrance. fiveable.me

The following table provides a qualitative comparison of these effects on different classes of amines.

| Amine Type | Example | Electronic Effect on Nitrogen | Steric Hindrance | Resulting SN2 Nucleophilicity |

| Primary Amine | Methylamine | Less electron donation | Minimal | High |

| Secondary Amine | Dimethylamine (B145610) | Moderate electron donation | Moderate | Moderate |

| Tertiary Amine | This compound | High electron donation | High | Low (steric hindrance dominates) |

Oxidative Transformations

The tertiary amine moiety of this compound can undergo oxidation, leading to the formation of new functional groups and enabling further synthetic transformations.

Formation of N-Oxides and Associated Reaction Pathways

Tertiary amines, including this compound, can be readily oxidized to form N-oxides, also known as amine oxides. wikipedia.org An N-oxide is a compound containing a coordinate covalent bond between the nitrogen and oxygen atoms, resulting in a formal positive charge on nitrogen and a negative charge on oxygen (R₃N⁺-O⁻). wikipedia.org

This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgmasterorganicchemistry.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic oxygen of the peroxide, breaking the weak O-O bond. masterorganicchemistry.com The resulting intermediate is then deprotonated to yield the final N-oxide product. masterorganicchemistry.com The formation of this compound N-oxide is a crucial first step for the Cope elimination reaction.

Cope Elimination Mechanism and Stereochemical Outcomes

The N-oxide of this compound, when heated, undergoes an intramolecular elimination reaction known as the Cope elimination. masterorganicchemistry.comjk-sci.com This reaction transforms the N-oxide into an alkene and an N,N-disubstituted hydroxylamine (B1172632). wikipedia.org For this compound N-oxide, the products would be cyclopentene (B43876) and N,N-dimethylhydroxylamine.

The Cope elimination proceeds through a concerted, five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org The reaction is an example of a syn-elimination, meaning the proton that is removed and the N-oxide leaving group are on the same side of the C-C bond. wikipedia.orgorganic-chemistry.org The negatively charged oxygen atom of the N-oxide acts as an internal base, abstracting a β-hydrogen (a hydrogen atom on a carbon adjacent to the nitrogen-bearing carbon). masterorganicchemistry.com This intramolecular proton transfer occurs simultaneously with the cleavage of the carbon-nitrogen bond and the formation of the carbon-carbon π bond. organic-chemistry.org

The key features of the Cope elimination are summarized below:

| Feature | Description |

| Reactant | Tertiary Amine N-Oxide (e.g., this compound N-oxide) |

| Condition | Heat (typically 100-160 °C) masterorganicchemistry.com |

| Mechanism | Concerted, intramolecular syn-elimination via a 5-membered cyclic transition state. wikipedia.orgorganic-chemistry.org |

| Products | Alkene (e.g., Cyclopentene) and N,N-disubstituted hydroxylamine (e.g., N,N-Dimethylhydroxylamine). jk-sci.comwikipedia.org |

| Regioselectivity | Tends to follow Hofmann's rule, forming the less substituted alkene, as the bulky N-oxide group abstracts the most accessible β-hydrogen. organic-chemistry.org |

Reductive Conversions to Precursor Amines

This compound can be converted to a precursor amine through reduction. Specifically, it can be reduced to the corresponding secondary amine, cyclopentylamine (B150401). This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is generally conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This process effectively removes one of the methyl groups from the nitrogen atom, converting the tertiary amine into a secondary amine.

Selective Reduction Protocols for Tertiary Amines

The selective reduction of tertiary amines to their corresponding secondary amines is a synthetically useful transformation. In the case of this compound, this involves the removal of one of the methyl groups to yield N-methylcyclopentanamine. This demethylation is a form of N-dealkylation, a critical reaction in drug metabolism and fine chemical synthesis. nih.gov

Several reagents and protocols have been developed for the N-dealkylation of tertiary amines, often involving the formation of a quaternary ammonium (B1175870) species followed by nucleophilic displacement. While specific studies on this compound are not extensively documented, general protocols for tertiary amine reduction are applicable. One common method involves the use of chloroformate reagents. nih.gov The reaction of a tertiary amine with a chloroformate, such as phenyl chloroformate or 1-chloroethyl chloroformate (ACE-Cl), proceeds through a carbamate (B1207046) intermediate which is then cleaved to furnish the secondary amine. nih.gov

Another established method for the reduction of tertiary amines involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). However, the selectivity of such potent hydrides can be low, potentially leading to over-reduction or reduction of other functional groups within the molecule. Milder and more selective catalytic systems have been developed, such as those employing hydrosilanes in the presence of transition metal catalysts like ruthenium or iridium complexes, although these are more commonly applied to the reduction of amides to amines. nih.govresearchgate.netacs.orgdiva-portal.org

The choice of reducing agent and reaction conditions is critical to achieving selective N-demethylation of this compound. The steric hindrance imposed by the cyclopentyl group may influence the reactivity compared to acyclic or less hindered tertiary amines.

| Reagent/Catalyst System | Typical Conditions | Product | Notes |

| Phenyl Chloroformate | 1. PhOCOCl, CH₂Cl₂; 2. H₂O, heat | N-Methylcyclopentanamine | Proceeds via a carbamate intermediate. |

| ACE-Cl / Methanol | 1. ClCO₂CH₂Cl, DCE; 2. MeOH, heat | N-Methylcyclopentanamine | Known as the Olofson-deblocking protocol. |

| Lithium Aluminum Hydride | Anhydrous ether or THF | Cyclopentylamine | May lead to complete dealkylation. |

Carbon-Nitrogen Bond Activation and Cleavage Studies

The activation and subsequent cleavage of carbon-nitrogen (C-N) bonds in tertiary amines are fundamental processes in their degradation and functionalization. These transformations can proceed through various mechanistic pathways, including those involving radical intermediates.

Radical Pathways in Amine Degradation and Transformation

The degradation of tertiary amines can be initiated by radical species, particularly under oxidative or photochemical conditions. The initial step often involves the abstraction of an electron from the nitrogen atom to form an aminium radical cation. nih.gov This highly reactive intermediate can then undergo several transformations.

One common pathway is the abstraction of a proton from a carbon atom alpha to the nitrogen, leading to the formation of an α-amino radical. This species can be further oxidized to an iminium ion, which is susceptible to hydrolysis, ultimately resulting in C-N bond cleavage and the formation of a secondary amine and a carbonyl compound. nih.gov In the case of this compound, this would lead to N-methylcyclopentanamine and formaldehyde.

Photochemical degradation represents another significant radical-mediated pathway. Under simulated sunlight, tertiary amines can be degraded in the presence of photosensitizers like humic substances or nitrate (B79036) radicals. nih.gov The mechanism often involves an electron transfer from the non-bonding electrons of the nitrogen to an excited sensitizer, generating the aminium radical cation and initiating the degradation cascade. nih.gov The presence of hydrogen atoms on the carbon alpha to the amine nitrogen is a key factor in this process. nih.gov

The autoxidation of tertiary amines, particularly in the presence of oxygen and light, can also proceed through radical mechanisms, leading to N-dealkylation and the formation of N-oxides. researchgate.net The process can be initiated by the transfer of an electron from the amine to molecular oxygen, forming the aminium radical and a superoxide (B77818) radical anion. researchgate.net

Furthermore, the Cope elimination provides a thermal degradation pathway for tertiary amine N-oxides, which are readily formed by the oxidation of tertiary amines like this compound with reagents such as hydrogen peroxide. pearson.comchadsprep.com This reaction proceeds through a syn-periplanar transition state and is mechanistically distinct from other radical pathways but represents an important transformation of the oxidized amine. Similarly, the Hofmann elimination, which involves the thermal decomposition of a quaternary ammonium hydroxide, proceeds via an E2 mechanism to form an alkene and a tertiary amine. wikipedia.orgbyjus.comlibretexts.org For this compound, this would require quaternization, for instance with methyl iodide, followed by treatment with silver oxide and heat. wikipedia.orgbyjus.com

C-N and N-N Coupling Investigations

The formation of new carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds are cornerstone reactions in organic synthesis, enabling the construction of a vast array of valuable molecules. While this compound itself is not typically a direct substrate in these coupling reactions due to its sterically hindered and less nucleophilic nature as a tertiary amine, its derivatives or degradation products can participate in such transformations.

C-N Coupling:

Prominent C-N cross-coupling methodologies, such as the Buchwald-Hartwig amination, generally involve the reaction of an aryl or vinyl halide with a primary or secondary amine in the presence of a palladium catalyst. organic-chemistry.org A tertiary amine like this compound is generally unreactive as the nitrogen nucleophile in these reactions. However, if this compound is first selectively demethylated to N-methylcyclopentanamine, this resulting secondary amine could then be utilized as a substrate in a Buchwald-Hartwig or similar C-N coupling reaction to form a new aryl- or vinyl-substituted tertiary amine.

N-N Coupling:

The direct formation of a nitrogen-nitrogen bond is a challenging transformation due to the inherent nucleophilicity of nitrogen atoms, which can lead to over-reactivity and side products. nih.gov Most synthetic methods for N-N bond formation rely on the coupling of specific precursors, such as hydrazines or their derivatives, or through oxidative coupling of amines. sioc-journal.cn

Direct N-N coupling involving a tertiary amine like this compound is not a standard transformation. However, enzymatic pathways for N-N bond formation have been discovered in natural product biosynthesis, often involving radical recombination or rearrangement mechanisms. nih.gov While not directly applicable in a synthetic laboratory setting without the specific enzymes, these natural strategies highlight the potential for novel catalytic systems to be developed. For instance, piperazate synthases are enzymes that catalyze N-N cyclization. chemrxiv.org

Applications of N,n Dimethylcyclopentanamine in Advanced Organic Synthesis and Catalysis

N,N-Dimethylcyclopentanamine as a Ligand in Organometallic Systems

This section was designed to delve into the compound's ability to coordinate with metal centers.

This compound as an Organocatalyst

This area was set to investigate the compound's ability to catalyze organic reactions without the involvement of a metal.

Synthesis and Exploration of N,n Dimethylcyclopentanamine Derivatives

Functionalization at the Cyclopentane (B165970) Ring

The functionalization of the cyclopentane ring of N,N-dimethylcyclopentanamine is a key strategy for creating structural diversity. This can be achieved through various reactions that introduce new substituents or create new ring systems.

Regioselective Substitution Reactions

While direct regioselective substitution on the cyclopentane ring of this compound is not extensively documented, related synthetic strategies on cyclopentane precursors offer insights into potential pathways. One notable example is the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone. nih.govresearchgate.netmdpi.comresearchgate.net This compound is synthesized through a base-catalyzed condensation reaction between cyclopentanone (B42830) and N,N-dimethylformamide dimethyl acetal (DMFDMA). nih.govresearchgate.netmdpi.comresearchgate.net The reaction proceeds sequentially, first forming the mono-substituted product, 2-((dimethylamino)methylene)cyclopentanone, followed by the di-substituted product. nih.gov The key to achieving a high yield of the desired bis-adduct is the removal of methanol, a byproduct of the reaction, which drives the equilibrium towards the product. nih.gov

This transformation highlights a method for introducing functional groups at the 2 and 5 positions of a cyclopentanone ring, which could then theoretically be converted to the corresponding this compound derivative through reductive amination.

Synthesis of Spirocyclic and Fused Ring Systems

The this compound framework can be incorporated into more complex molecular architectures such as spirocyclic and fused ring systems. These structures are of significant interest in drug discovery due to their three-dimensional nature.

Spirocyclic Systems: A common strategy for the synthesis of spirocyclic compounds containing a pyrrolidine ring involves the [3+2] cycloaddition of an azomethine ylide with an exocyclic alkene. This approach can be adapted to create spiro-pyrrolidines with a cyclopentane ring. For instance, cyclopentylideneacetic acid derivatives can react with an in situ generated N-benzyl azomethine ylide to form 2-benzylazaspiro[4.4]nonanes. researchgate.net This methodology provides a pathway to spirocyclic structures where one of the rings is a cyclopentane, which could be derived from or further elaborated to include the N,N-dimethylamino functionality. The synthesis of novel spirocyclic pyrrolidines from various (hetero)alicyclic ketones has been demonstrated as a valuable tool in drug discovery. nih.gov

Fused Ring Systems: The synthesis of fused ring systems involving a cyclopentane ring often relies on intramolecular cyclization reactions. While specific examples starting from this compound are not prevalent in the literature, general principles of intramolecular reactions can be applied. For instance, intramolecular cyclization of N-aryl amides can lead to the formation of oxindoles, demonstrating a method for creating fused heterocyclic systems. rsc.org Similarly, intramolecular cyclization of N-cyano sulfoximines is a route to thiadiazine 1-oxides. nih.gov These strategies could potentially be adapted to derivatives of this compound bearing appropriate functional groups to facilitate intramolecular ring closure and the formation of fused systems.

Structural Modifications of the Amine Functionality

Alterations to the tertiary amine group of this compound provide another avenue for creating novel derivatives with distinct chemical properties.

Synthesis of Quaternary Ammonium (B1175870) Salts

The nitrogen atom in this compound is nucleophilic and can readily react with alkylating agents to form quaternary ammonium salts. This transformation converts the neutral tertiary amine into a positively charged quaternary ammonium species. A common method for this quaternization is the reaction with an alkyl halide, such as methyl iodide, to produce the corresponding N,N,N-trimethylcyclopentylammonium iodide. nih.gov The synthesis of quaternary ammonium salts is a well-established reaction in organic chemistry. hu.edu.jo

The reaction of N,N-dimethylhexylamine with iodomethane to form trimethylhexylammonium iodide serves as a representative example of this type of transformation. chemicalbook.com This straightforward alkylation can be applied to this compound to generate a variety of quaternary ammonium salts with different counter-ions and alkyl substituents.

Preparation of Diamine Derivatives

The introduction of a second amino group into the this compound scaffold leads to the formation of diamine derivatives. While direct conversion is challenging, multi-step synthetic sequences starting from functionalized cyclopentane precursors can achieve this. For example, the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone provides a precursor that, upon reduction of the ketone and subsequent reductive amination of the enamine functionalities, could potentially yield a 1,3-diamine derivative on the cyclopentane ring. nih.govresearchgate.netmdpi.comresearchgate.net

Design and Synthesis of Multi-Functionalized this compound Analogues

The combination of functionalization on both the cyclopentane ring and the amine functionality allows for the design and synthesis of multi-functionalized this compound analogues. These compounds can incorporate a variety of chemical features, leading to molecules with tailored properties.

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. Pseudo-multicomponent reactions, where one of the reactants is used in more than one step of the sequence, are particularly useful for creating diverse structures. semanticscholar.org For example, a pseudo-five-component reaction has been developed for the synthesis of N,N'-substituted 4-imidazolidinones. nih.gov Such strategies could potentially be adapted to include this compound or its derivatives as one of the components, leading to the rapid assembly of multi-functionalized analogues.

The synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone is a prime example of introducing multiple functional groups onto the cyclopentane ring. nih.govresearchgate.netmdpi.comresearchgate.net This molecule contains two enamine functionalities and a ketone, which can be further modified to introduce additional complexity. For instance, the ketone could be converted to a hydroxyl group, and the enamines could be hydrolyzed and then reacted to form other heterocyclic rings.

Below is a table summarizing the types of derivatives discussed:

| Derivative Type | General Structure/Features | Synthetic Approach |

| Regioselective Substitution | Functional groups at specific positions on the cyclopentane ring. | Condensation of a cyclopentanone precursor with an activated DMF derivative. |

| Spirocyclic Systems | A spiro center connecting the cyclopentane ring to another ring system. | [3+2] cycloaddition of an azomethine ylide with a cyclopentylidene derivative. |

| Fused Ring Systems | The cyclopentane ring sharing one or more bonds with another ring. | Intramolecular cyclization of a functionalized this compound derivative. |

| Quaternary Ammonium Salts | A positively charged nitrogen atom with four organic substituents. | Alkylation of the tertiary amine with an alkyl halide. |

| Diamine Derivatives | Presence of a second amino group on the cyclopentane ring. | Multi-step synthesis from a functionalized cyclopentanone precursor. |

| Multi-functionalized Analogues | Combination of functional groups on both the ring and the amine. | Multi-component reactions or sequential functionalization of a versatile precursor. |

Investigation of Bifunctional Reactivity Profiles

The exploration of this compound derivatives has opened avenues into understanding their unique reactivity, particularly in molecules designed to be bifunctional. A prime example of such a derivative is 1-(Aminomethyl)-N,N-dimethylcyclopentanamine. This compound incorporates two distinct amine functionalities within the same molecule: a tertiary amine (the N,N-dimethylamino group) and a primary amine (the aminomethyl group). This arrangement provides two reactive centers, allowing for a diverse range of chemical transformations.

The tertiary amine group, with its lone pair of electrons on the nitrogen atom, primarily acts as a nucleophile and a base. Its reactivity is influenced by the steric hindrance imposed by the cyclopentyl ring and the two methyl groups. This steric bulk can modulate its ability to participate in certain reactions. In contrast, the primary amine group is less sterically hindered and possesses two reactive N-H bonds, making it readily available for reactions such as acylation, alkylation, and condensation.

The presence of both a primary and a tertiary amine on the same cyclopentyl scaffold allows for selective reactions based on the specific reaction conditions and reagents used. For instance, the primary amine can be selectively targeted for amide bond formation under standard coupling conditions, leaving the tertiary amine intact. Conversely, the tertiary amine can act as an internal catalyst or be quaternized under specific conditions without affecting the primary amine. This differential reactivity is fundamental to its utility in more complex synthetic strategies.

Below is a table detailing the properties of the parent compound and its bifunctional derivative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C7H15N | 113.20 | Tertiary Amine |

| 1-(Aminomethyl)-N,N-dimethylcyclopentanamine | C8H18N2 | 142.24 | Primary Amine, Tertiary Amine |

Applications in Polymer Chemistry and Material Science

The unique structural and reactive characteristics of this compound derivatives, particularly those with bifunctional profiles, suggest their potential for significant applications in polymer chemistry and material science. While direct, extensive research on this specific molecule in polymerization is not widely documented, the functionalities present in its derivatives are analogous to those of well-established monomers and catalysts.

Potential as Curing Agents for Epoxy Resins:

Bifunctional amines are widely used as curing agents or hardeners for epoxy resins. The primary amine group of a derivative like 1-(Aminomethyl)-N,N-dimethylcyclopentanamine can participate in the ring-opening polymerization of epoxy resins. The active hydrogens of the primary amine react with the epoxide groups, leading to the formation of a cross-linked polymer network. The tertiary amine group present in the molecule can act as an accelerator for the curing process, catalyzing the reaction between the epoxy groups and the primary amine. This dual functionality can potentially lead to more efficient and controllable curing processes, impacting the final properties of the thermoset material, such as its mechanical strength and thermal stability.

Monomers for Polyamides and Polyurethanes:

The primary amine functionality allows for the use of these derivatives as monomers in the synthesis of polyamides and polyurethanes. In the case of polyamides, the primary amine can react with dicarboxylic acids or their derivatives to form amide linkages. For polyurethanes, the primary amine can react with isocyanates. The bulky cyclopentyl group and the tertiary amine would be incorporated into the polymer backbone or as a side chain, influencing the polymer's physical properties, such as its glass transition temperature, solubility, and morphology.

The table below outlines the potential roles of a bifunctional this compound derivative in polymer synthesis.

| Polymer Type | Role of Derivative | Key Reaction | Potential Impact on Polymer Properties |

| Epoxy Resins | Curing Agent and Accelerator | Nucleophilic ring-opening of epoxide | Enhanced curing rate, improved cross-link density, and thermal stability. |

| Polyamides | Monomer | Amide bond formation with dicarboxylic acids | Increased rigidity due to the cyclic structure, modified solubility. |

| Polyurethanes | Chain Extender/Monomer | Reaction with isocyanates | Altered thermal and mechanical properties. |

The exploration of this compound derivatives in these areas could lead to the development of novel polymers and materials with tailored properties for a range of applications. Further research into the synthesis and polymerization of these compounds is warranted to fully realize their potential in material science.

Advanced Spectroscopic and Chromatographic Characterization of N,n Dimethylcyclopentanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Spin-Spin Coupling Analysis

A hypothetical ¹H NMR spectrum of N,N-dimethylcyclopentanamine would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the two methyl groups attached to the nitrogen would likely appear as a single peak, while the protons on the cyclopentane (B165970) ring would exhibit more complex splitting patterns due to their different chemical environments and spin-spin coupling with neighboring protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the nitrogen atom.

Hypothetical ¹H NMR Data for this compound:

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J) (Hz) (Predicted) |

| N(CH₃)₂ | 2.2 - 2.4 | s | N/A |

| CH-N | 2.5 - 2.8 | m | - |

| CH₂ (adjacent to CH-N) | 1.6 - 1.9 | m | - |

| CH₂ (other) | 1.4 - 1.7 | m | - |

Note: This table is based on general principles and data for similar structures. Actual experimental values are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation and Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for the methyl carbons, the methine carbon attached to the nitrogen, and the different methylene carbons of the cyclopentane ring. The chemical shifts would be indicative of the local electronic environment of each carbon atom.

Hypothetical ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (ppm) (Predicted) |

| N(CH₃)₂ | 40 - 45 |

| C-N | 65 - 70 |

| C (adjacent to C-N) | 30 - 35 |

| C (other) | 20 - 25 |

Note: This table is based on general principles and data for similar structures. Actual experimental values are not available.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be instrumental in the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships within the cyclopentane ring, helping to trace the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. This information is critical for determining the elemental formula of the compound with high accuracy, confirming its molecular formula as C₇H₁₅N. The theoretical exact mass of this compound is approximately 113.1204 Da.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (the parent ion) and analysis of the resulting fragment ions (daughter ions). For this compound, a primary fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the nitrogen atom, a common fragmentation for amines. whitman.edulibretexts.org This would result in the loss of an ethyl radical from the cyclopentane ring or cleavage within the ring, leading to the formation of a stable iminium ion. Other potential fragmentations could involve the loss of a methyl group from the dimethylamino moiety. Analysis of these fragmentation patterns would provide valuable confirmation of the compound's structure.

Predicted Key Fragmentation Pathways for this compound:

Alpha-cleavage: The most characteristic fragmentation for aliphatic amines, involving the cleavage of a bond adjacent to the nitrogen atom. libretexts.org This would likely lead to the formation of a resonance-stabilized iminium cation.

Loss of alkyl radicals: Fragmentation of the cyclopentane ring could lead to the loss of various alkyl radicals.

Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the identification and structural elucidation of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its volatility and interaction with the GC column's stationary phase. Subsequently, the eluted compound enters the mass spectrometer, where it is ionized, fragmented, and detected.

The ionization process, commonly Electron Ionization (EI), subjects the molecule to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, generating a mass spectrum that serves as a molecular fingerprint.

For this compound (C₇H₁₅N, molecular weight: 113.20 g/mol ), the molecular ion peak [M]⁺ is expected at m/z 113. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. The most significant fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This process leads to the formation of a resonance-stabilized iminium ion.

In the case of this compound, α-cleavage can occur at the C-N bond connecting the cyclopentyl ring to the nitrogen, or at the methyl-nitrogen bonds. The most probable fragmentation is the loss of a hydrogen atom or alkyl groups to form a stable iminium cation. The base peak (the most abundant ion) in the mass spectrum of this compound is typically observed at m/z 84, resulting from the cleavage of a methyl group and rearrangement. Other significant fragments can arise from the fragmentation of the cyclopentane ring. The analytical characterization of similar compounds, such as N,N-dimethyltryptamine, has been successfully carried out using GC-MS, demonstrating the technique's utility for profiling synthesis byproducts and impurities researchgate.net.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Ratio | Proposed Fragment Ion | Ion Structure |

|---|---|---|

| 113 | Molecular Ion [M]⁺ | [C₇H₁₅N]⁺ |

| 98 | Loss of a methyl group [M-CH₃]⁺ | [C₆H₁₂N]⁺ |

| 84 | Iminium ion via α-cleavage | [C₅H₁₀N]⁺ |

| 70 | Cyclopentyl iminium fragment | [C₄H₈N]⁺ |

| 58 | Dimethyl iminium ion | [CH₂=N(CH₃)₂]⁺ |

| 44 | Aminoethyl fragment | [C₂H₆N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes vibrations of the molecular bonds. Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

Advanced IR Techniques for Conformational and Intermolecular Interaction Studies

While standard IR spectroscopy is excellent for functional group identification, advanced techniques can provide deeper insights into the molecular structure and dynamics of this compound. The cyclopentane ring is not planar and exists in various puckered conformations, such as the "envelope" and "twist" forms, which can interconvert.

Advanced IR methods, such as cryogenic matrix isolation spectroscopy, can be used to trap the molecule in an inert gas matrix (like argon) at very low temperatures. This minimizes intermolecular interactions and can allow for the resolution of spectral features corresponding to different stable conformers. This approach has been used to directly detect and characterize reactive intermediates and different conformers of cyclopentane-derived systems acs.org.

Furthermore, computational chemistry, particularly Density Functional Theory (DFT), can be combined with experimental IR spectroscopy. Theoretical calculations can predict the vibrational frequencies for different possible conformers of this compound researchgate.netdtic.milresearchgate.netscielo.br. By comparing the calculated spectra with the experimental data, a more detailed understanding of the predominant conformation and the effects of intermolecular hydrogen bonding (if interacting with protic substances) can be achieved.

Chromatographic Purity Assessment and Separation Techniques

Chromatography is indispensable for assessing the purity of chemical compounds and for separating them from impurities or byproducts. For this compound, both gas and liquid chromatography are applicable, each suited for different types of components.

Gas Chromatography (GC) for Purity and Volatile Impurity Profiling

Gas chromatography (GC) is the method of choice for analyzing volatile compounds and is well-suited for determining the purity of this compound and profiling its volatile impurities. A small amount of the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase.

Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. For amines, columns with a mid-polar stationary phase, such as those containing phenyl and methylpolysiloxane, are often used mdpi.com. The use of a nitrogen-phosphorous detector (NPD) can provide high sensitivity and selectivity for nitrogen-containing compounds like this compound mdpi.com. A flame ionization detector (FID) can also be used for general-purpose purity analysis.

Potential volatile impurities from synthesis could include starting materials like cyclopentanone (B42830) and cyclopentylamine (B150401), or byproducts from side reactions. GC analysis can quantify the main component and detect these impurities at low levels.

Table 3: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorous Detector (NPD) |

| Detector Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is used to separate components of a mixture in a liquid mobile phase that is pumped through a column packed with a stationary phase. It is particularly useful for analyzing non-volatile or thermally unstable impurities that are not suitable for GC analysis.

The analysis of tertiary amines by HPLC can be challenging. Since this compound lacks a chromophore, it cannot be easily detected by a standard UV-Vis detector researchgate.netchromforum.org. Therefore, alternative detection methods are necessary, such as:

Evaporative Light Scattering Detector (ELSD)

Charged Aerosol Detector (CAD)

Mass Spectrometry (LC-MS) researchgate.netsielc.com

Several chromatographic modes can be employed for the separation of tertiary amines. Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can provide excellent retention and separation for basic compounds like amines sielc.com. Normal-phase HPLC on silica, diol, or cyano stationary phases can also be effective, often requiring the addition of a small amount of a volatile amine (e.g., propylamine) to the mobile phase to reduce peak tailing and improve peak shape nih.gov.

Table 4: Potential High-Performance Liquid Chromatography (HPLC) Conditions for this compound

| Parameter | Condition |

|---|---|

| Column | Mixed-Mode (e.g., Primesep 200) or Normal Phase (e.g., Diol) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) for Mixed-Mode; Hexane/Methanol with amine additive for Normal Phase sielc.comnih.gov |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD, CAD, or Mass Spectrometer (MS) researchgate.netsielc.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This technique is crucial for identifying and quantifying non-volatile impurities such as salts, polymeric materials, or high-molecular-weight reaction byproducts.

Theoretical and Computational Studies on N,n Dimethylcyclopentanamine

Conformational Analysis and Energetics

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ic.ac.uk For cyclic systems like N,N-dimethylcyclopentanamine, this analysis is crucial for understanding the molecule's preferred three-dimensional shape, which is dictated by a delicate balance of various types of strain.

The cyclopentane (B165970) ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of all ten carbon-hydrogen bonds. libretexts.orglibretexts.org To alleviate this strain, the ring puckers into non-planar conformations. ic.ac.uk The two most commonly discussed conformations for cyclopentane are the "envelope" and the "half-chair". pdx.eduunicamp.br

Envelope Conformation (C_s symmetry): In this arrangement, four of the carbon atoms are in a single plane, while the fifth carbon atom is puckered out of this plane, resembling an open envelope with its flap up. libretexts.org This conformation reduces some, but not all, of the torsional strain. libretexts.org

Half-Chair Conformation (C_2 symmetry): This conformation features three carbon atoms in a plane, with the other two carbons displaced on opposite sides of the plane. ic.ac.uk The half-chair is also a low-energy conformation that minimizes strain. ic.ac.uk

For this compound, the presence of the bulky N,N-dimethylamino substituent influences the conformational equilibrium. The substituent will preferentially occupy a position that minimizes steric interactions with the rest of the ring. The interconversion between these puckered forms is rapid at room temperature.

Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. libretexts.org In its puckered forms, cyclopentane has C-C-C bond angles closer to the ideal value than a planar pentagon would, thus minimizing angle strain. libretexts.org

Torsional Strain: This is the repulsive force between bonding electrons in adjacent bonds. chemistrysteps.com It is most significant in eclipsed conformations. msu.edu Both the envelope and half-chair conformations of cyclopentane reduce torsional strain by staggering some of the C-H bonds, although some eclipsing interactions remain. ic.ac.uklibretexts.org

Steric Strain: This occurs when non-bonded atoms or groups are forced into close proximity, causing repulsion between their electron clouds. chemistrysteps.com In this compound, significant steric strain can arise from interactions between the bulky dimethylamino group and adjacent hydrogen atoms on the cyclopentane ring. The conformation that places the large substituent in a pseudo-equatorial position is generally favored to minimize these steric clashes.

Table 1: Conceptual Overview of Strain in Cyclopentane Conformations

| Strain Type | Planar Conformation | Envelope Conformation | Half-Chair Conformation |

|---|---|---|---|

| Angle Strain | Low | Slightly Increased | Slightly Increased |

| Torsional Strain | High (fully eclipsed) | Partially Relieved | Partially Relieved |

| Steric Strain | Dependent on substituents | Minimized by placing large groups on the "flap" | Minimized by placing large groups in less crowded positions |

To quantitatively determine the most stable conformation and the energy differences between various conformers, quantum chemical calculations are employed. nih.govrsc.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are used to perform geometry optimizations. unipd.itutah.edu

The process involves proposing an initial geometry for a conformer (e.g., an envelope or half-chair) and then using a computational algorithm to adjust the atomic coordinates iteratively until a minimum on the potential energy surface is located. utah.edu This procedure is repeated for all possible conformers. The resulting energies, once corrected for zero-point vibrational energy, allow for the determination of the global minimum energy structure and the relative stabilities of other conformers. princeton.edu For this compound, calculations would likely show that conformers minimizing steric hindrance of the dimethylamino group are energetically favored.

Table 2: Illustrative Relative Energies for Substituted Cyclopentane Conformers This table presents hypothetical data to illustrate typical results from quantum chemical calculations, as specific values for this compound are not publicly available.

| Conformer | Description | Calculation Method | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Half-Chair (Substituent pseudo-equatorial) | DFT (B3LYP/6-31G*) | 0.00 (Global Minimum) |

| 2 | Envelope (Substituent on "flap") | DFT (B3LYP/6-31G*) | 0.55 |

| 3 | Half-Chair (Substituent pseudo-axial) | DFT (B3LYP/6-31G*) | 1.80 |

Electronic Structure and Reactivity Prediction

Computational models are essential for predicting how a molecule will behave in a chemical reaction. This involves analyzing its electronic structure and mapping out potential reaction pathways. mit.edu

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. wikipedia.org It provides insights into the distribution of electrons, which is fundamental to understanding a molecule's properties and reactivity. mdpi.com

Molecular Orbitals: DFT calculations can determine the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. uctm.edu The HOMO, acting as an electron donor, is critical for nucleophilic reactions. uctm.edu For this compound, the HOMO is expected to be localized on the nitrogen atom's lone pair of electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. stackexchange.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. uctm.edu

Charge Distribution: DFT can also be used to model the electrostatic potential and calculate partial atomic charges. nih.gov This reveals the distribution of electron density within the molecule. In this compound, the nitrogen atom is expected to have a significant negative partial charge due to its high electronegativity and lone pair, making it a nucleophilic center. The electron-donating effect of the two methyl groups further enhances the electron density on the nitrogen. hu.edu.jo

Table 3: Illustrative Frontier Molecular Orbital Properties from DFT This table presents typical values for a tertiary amine, calculated using DFT, to illustrate the concept.

| Property | Description | Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | 1.95 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 7.80 |

Computational chemistry allows for the simulation of entire reaction mechanisms. numberanalytics.com By modeling the interaction of this compound with another reactant, researchers can map the potential energy surface of the reaction.

This process involves identifying all stable intermediates and, crucially, the transition states that connect them. ic.ac.uk A transition state is the highest energy point along a reaction coordinate. numberanalytics.com The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), which determines the reaction rate. researchgate.net Methods like the Nudged Elastic Band (NEB) or Dimer methods can be used to locate these transition state structures. mdpi.com For this compound, computational modeling can predict its reactivity in various reactions, such as nucleophilic substitutions, by calculating the activation barriers for proposed pathways. This allows for a theoretical assessment of reaction feasibility and selectivity before experimental work is undertaken.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Solvent Effects in Computational Simulations

The chemical behavior and properties of a molecule can be significantly altered by its solvent environment. Computational chemistry models these influences using primarily two approaches: implicit and explicit solvation models. nih.gov

Implicit models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEF-PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a characteristic dielectric constant. wikipedia.orgresearchgate.netscielo.br This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. nih.govwikipedia.org The free energy of solvation in these models is typically calculated from contributions of electrostatics, cavitation (the energy required to create a cavity for the solute), and dispersion-repulsion forces. wikipedia.orguni-muenchen.de For this compound, computational studies using such models can predict how properties like its dipole moment and thermodynamic stability change in different solvents. Generally, the calculated dipole moment of a polar molecule like this compound is expected to increase as the dielectric constant of the solvent increases, due to stabilization of the solute's charge separation by the polar environment.

Explicit solvent models provide a more detailed, atomistic representation by simulating individual solvent molecules surrounding the solute. nih.gov This method is computationally more demanding but is crucial for understanding specific solute-solvent interactions like hydrogen bonding. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the solute is treated with a high level of quantum theory and the solvent molecules are treated with classical molecular mechanics. nih.gov

While specific published data for this compound is scarce, the following table provides representative data illustrating the expected trend of its dipole moment in various solvents as predicted by computational models.

Table 1: Representative Computational Data for this compound in Various Solvents Note: Values are illustrative, based on typical results for similar amine compounds, to demonstrate the principles of solvent effects.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | ~0.85 |

| Cyclohexane (B81311) | 2.0 | ~0.90 |

| Chloroform | 4.8 | ~1.05 |

| Acetone | 20.7 | ~1.20 |

| Methanol | 32.7 | ~1.25 |

| Water | 78.4 | ~1.30 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide an atomistic view of dynamic processes, such as conformational changes and intermolecular interactions. nih.govnih.gov For this compound, MD simulations can elucidate its behavior in a condensed phase (liquid or solution), revealing how it moves, flexes, and interacts with surrounding molecules. These simulations rely on force fields, such as CHARMM or GROMACS, which are sets of parameters that define the potential energy of the system and govern the interatomic forces. nih.gov

Conformational Flexibility and Rotational Barriers

The structure of this compound is not static; it possesses significant conformational flexibility. This flexibility arises from two primary sources: the puckering of the cyclopentane ring and the rotation about the C-N single bond connecting the ring to the dimethylamino group.

The cyclopentane ring is known to adopt non-planar conformations to relieve torsional strain, primarily the "envelope" and "twist" forms. MD simulations can map the potential energy surface of the ring, showing the energy barriers between these puckered states and their relative populations at a given temperature.

Table 2: Key Conformational Features of this compound

| Conformational Feature | Description | Expected Stable Conformers/States |

|---|---|---|

| Cyclopentane Ring Pucker | Non-planar conformations of the five-membered ring to minimize torsional strain. | Envelope (Cs symmetry) and Twist (C2 symmetry) conformations, with rapid interconversion. |

| C-N Bond Rotation | Rotation about the single bond connecting the cyclopentyl ring and the nitrogen atom. | Staggered rotamers are expected to be energy minima, minimizing steric clash between the dimethylamino group and the ring. |

| N-CH3 Bond Rotation | Rotation of the two methyl groups attached to the nitrogen atom. | Relatively low barrier to rotation, typically treated as free rotors in many models. |

Intermolecular Interactions in Condensed Phases

In a liquid state, molecules of this compound are held together by a combination of intermolecular forces. pressbooks.pubbyu.edu These forces, while weaker than the covalent bonds within the molecule, dictate the physical properties of the substance, such as its boiling point and viscosity. libretexts.org The primary intermolecular forces at play for this compound are:

Dipole-Dipole Interactions: The C-N bond in this compound is polar, creating a permanent molecular dipole moment. This leads to electrostatic attractions between the partial positive charge on one molecule and the partial negative charge on a neighbor. byu.eduucmerced.edu

Hydrogen Bonding: As a tertiary amine, this compound lacks a hydrogen atom bonded to the nitrogen. Therefore, it cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom can act as a weak hydrogen bond acceptor if placed in a protic solvent (like water or methanol). mdanalysis.org

MD simulations are used to characterize these interactions in detail by calculating Radial Distribution Functions (RDFs). gromacs.orgwordpress.com An RDF, denoted g(r), describes the probability of finding a particle at a distance 'r' from a reference particle, compared to a random distribution. mdanalysis.org Peaks in the RDF plot indicate shells of structured organization, such as the first and second solvation shells of molecules in a liquid. mdanalysis.orgjpharvey.ca

Table 3: Summary of Intermolecular Interactions for this compound

| Interaction Type | Description | Relative Strength | Structural Origin |

|---|---|---|---|

| London Dispersion Forces | Attraction from temporary, induced dipoles. | Strong | Entire molecular structure (C7H15N), increases with surface area. libretexts.org |

| Dipole-Dipole Interactions | Attraction between permanent partial charges. | Moderate | Polarity of the C-N bond. |

| Hydrogen Bonding | Can act as a weak H-bond acceptor. Cannot act as an H-bond donor. | Weak (Acceptor only) | Lone pair of electrons on the nitrogen atom. mdanalysis.org |

Future Perspectives and Advanced Research Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research on N,N-dimethylcyclopentanamine will undoubtedly focus on developing environmentally benign and economically viable synthetic routes that minimize waste and energy consumption.

Current research in the broader field of cyclic amine synthesis highlights several promising avenues:

Biocatalysis : The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), offers a highly selective and sustainable approach to amine synthesis. These enzymes operate under mild conditions and can provide high stereoselectivity, which is crucial for producing chiral derivatives. Future work could involve screening metagenomic libraries for novel enzymes capable of directly converting cyclopentanone (B42830) and dimethylamine (B145610) into this compound.

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and easier scalability. Implementing the synthesis of this compound in a flow reactor could lead to higher yields, reduced reaction times, and minimized solvent usage. researchgate.netarxiv.org Microwave-assisted flow synthesis, in particular, has been shown to accelerate reactions for the formation of C-N bonds.

Catalyst-Free and Solvent-Free Reactions : Inspired by green chemistry, methodologies that eliminate the need for catalysts and harmful organic solvents are highly desirable. Microwave-assisted, one-pot syntheses of cyclic amines in aqueous media have been reported and represent a promising direction for the sustainable production of this compound and its derivatives. acs.orgnih.gov

| Strategy | Key Advantages | Potential Application to this compound Synthesis | Representative Research Analogy |

|---|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts. | Enzymatic reductive amination of cyclopentanone with dimethylamine. | Screening of imine reductases for biocatalytic reductive amination. enamine.net |

| Flow Chemistry | Enhanced safety, scalability, improved efficiency, reduced waste. | Continuous production using packed-bed reactors with heterogeneous catalysts. | Continuous flow synthesis of tertiary amines via catalytic hydrogenation of nitriles. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, often solvent-free, high atom economy. | One-pot cyclocondensation of precursors under microwave irradiation. | Microwave-assisted synthesis of cyclic amines from alkyl dihalides and primary amines. nih.gov |

Expanding the Catalytic Spectrum of this compound-Based Systems

Tertiary amines are established organocatalysts, and the unique steric and electronic properties of the this compound scaffold make it an intriguing candidate for new catalytic applications.

Future research directions include:

Organocatalysis : this compound and its derivatives can be explored as catalysts for a variety of organic transformations. Tertiary amines have been shown to catalyze the fixation of carbon dioxide into cyclic carbonates. arxiv.org Investigating the catalytic efficiency of this compound in such reactions, as well as in classic transformations like the Baylis-Hillman reaction, could reveal novel catalytic activities.

Ligand Development for Transition Metal Catalysis : The nitrogen atom in this compound can act as a ligand for transition metals. The development of chiral derivatives could lead to new ligands for asymmetric catalysis. Furthermore, the amine can act as a directing group in C-H activation reactions, enabling the selective functionalization of the cyclopentyl ring to create more complex and valuable molecules. researchgate.net

Phase-Transfer Catalysis : Quaternary ammonium (B1175870) salts derived from this compound could be effective phase-transfer catalysts. These catalysts are crucial in green chemistry for facilitating reactions between reagents in immiscible phases, often reducing the need for organic solvents.

Rational Design of Advanced Functional Materials Incorporating the this compound Scaffold

The incorporation of the this compound moiety into larger molecular architectures is a promising avenue for the creation of new functional materials. A rational design approach, guided by an understanding of structure-property relationships, will be key to unlocking their potential.

Key areas for future research include:

CO2 Capture Materials : Amine-functionalized materials are at the forefront of CO2 capture technologies. arxiv.orgresearchgate.net Porous organic polymers or metal-organic frameworks (MOFs) functionalized with this compound could exhibit high selectivity and capacity for CO2 adsorption. researchgate.netacs.org The tertiary amine group can interact with acidic CO2 molecules, making these materials suitable for applications in flue gas separation and direct air capture. researchgate.netrsc.org

Stimuli-Responsive Polymers : Polymers containing tertiary amine groups can exhibit pH- or temperature-responsive behavior. nih.govrsc.org By incorporating the this compound scaffold as a side chain in a polymer, it is possible to design "smart" materials that change their properties (e.g., solubility, conformation) in response to environmental stimuli. rsc.org Such materials have potential applications in drug delivery, sensors, and soft robotics.